N-Methyl-2-methylene-succinamic acid

説明

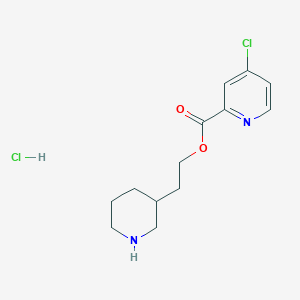

N-Methyl-2-methylene-succinamic acid, also known by its chemical formula C5H9NO3 , is a compound with a molecular mass of approximately 131.13 Da . It is a derivative of succinic acid and exhibits interesting properties that make it relevant for further investigation .

Chemical Reactions Analysis

N-Methyl-2-methylene-succinamic acid can participate in various chemical reactions. Notably, it can undergo N-methylation using reagents like phenyl trimethylammonium iodide (PhMe3NI). This reaction introduces a methyl group onto the nitrogen atom of the amide functional group. Additionally, the method has been extended to N-ethylation using PhEt3NI .

科学的研究の応用

Catalysis and Synthesis

- Asymmetric Hydrogenation : (S)-(-)-2-Methyl succinamic acid, a precursor of (S)-(-)-3-methyl-γ-butyrolactone, is prepared via asymmetric hydrogenation of 2-methylene succinamic acid. This process uses chiral N-substituted pyrrolidinebisphosphine rhodium complexes, emphasizing the role of N-methyl-2-methylene-succinamic acid in catalytic synthesis (Takeda et al., 1991).

Biological Activities

- Root-Promoting Substances : Derivatives like N-[2-(3-indolyl)ethyl]succinamic acid and N-[2-(1-naphthyl)ethyl]succinamic acid, synthesized from a category of root-promoting substances including N-methyl-2-methylene-succinamic acid, show significant root-promoting activity without auxin-like activities. This highlights its potential in agriculture and plant growth regulation (Itagaki et al., 2003).

Material Science

- Adsorption Properties : Succinamic acid functionalized MCM-41 (SA-MCM-41), derived from N-methyl-2-methylene-succinamic acid, exhibits good adsorption capacity for certain dyes, suggesting applications in environmental cleanup and purification processes (Mathew et al., 2016).

Peptide Synthesis

- Peptide Synthesis Linker : N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid is used as an anchoring linkage for protected peptide segment synthesis. This demonstrates its utility in peptide synthesis and pharmaceutical applications (Rabanal et al., 1992).

Enzyme Inhibition

- Histone Demethylases Inhibition : Daminozide, a plant growth regulator, inhibits the KDM2/7 JmjC subfamily of histone demethylases. This compound's structure includes N-(dimethylamino)succinamic acid, showing its potential in therapeutic applications targeting histone modifications (Rose et al., 2012).

Environmental Biotechnology

- Anaerobic Degradation : Naphthyl-2-methylene-succinic acid, a derivative, is identified as a degradation product in the anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing culture. This points to its relevance in environmental biodegradation studies (Annweiler et al., 2000).

Solid-Phase Peptide Synthesis

- Solid-Phase Peptide Synthesis : A new base-labile fluorene derived linker, suitable for solid-phase peptide synthesis, demonstrates the utility of N-methyl-2-methylene-succinamic acid in creating effective linkers for peptide assembly (Rabanal et al., 1995).

作用機序

Mode of Action

It is known that the compound is involved in the synthesis of symmetrical methylene diesters . This process involves the direct reaction of various aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions .

Result of Action

It is known that the compound is involved in the synthesis of symmetrical methylene diesters , which are widely used as organic synthesis intermediates and in the pharmaceutical, combinatorial chemistry, and materials industries due to their unique structural characteristics .

特性

IUPAC Name |

4-(methylamino)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(6(9)10)3-5(8)7-2/h1,3H2,2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITSXTOXMAHZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-methylene-succinamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)

![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)

![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)

![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)